molecular formula C8H11BrN2O B13942460 3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine

Cat. No.: B13942460
M. Wt: 231.09 g/mol
InChI Key: FDZKCXZIFIZCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of benzenediamine, featuring bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine can be synthesized through a multi-step process involving the bromination and methylation of 1,2-benzenediamine. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted benzenediamines.

Scientific Research Applications

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylaminoaniline: Similar structure but lacks the methoxy group.

    5-bromo-N1-methylbenzene-1,2-diamine: Similar structure but with different substitution pattern.

    4-methoxybenzene-1,2-diamine: Similar structure but lacks the bromine atom .

Uniqueness

3-bromo-4-methoxy-N2-methyl-1,2-Benzenediamine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-4-methoxy-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C8H11BrN2O/c1-11-8-5(10)3-4-6(12-2)7(8)9/h3-4,11H,10H2,1-2H3

InChI Key

FDZKCXZIFIZCCX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1Br)OC)N

Origin of Product

United States

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